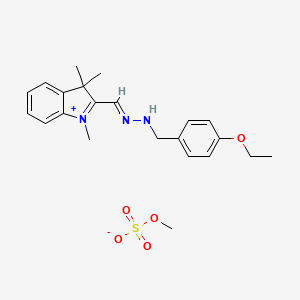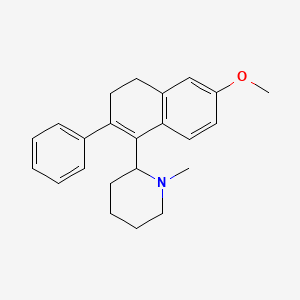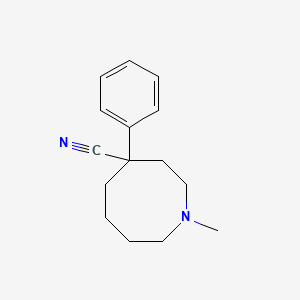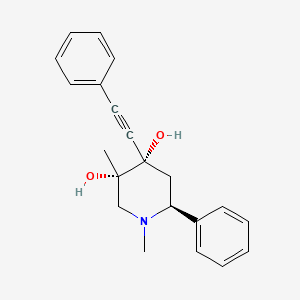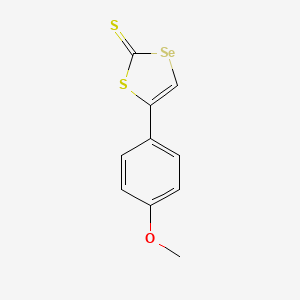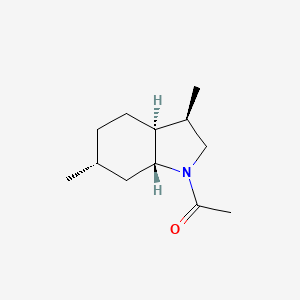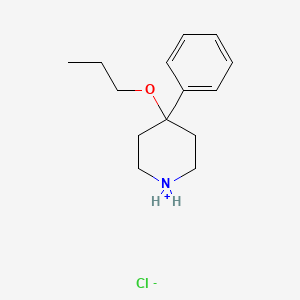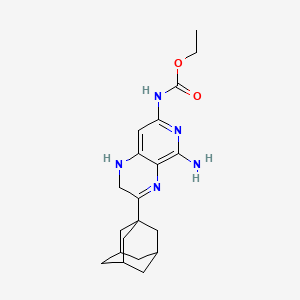![molecular formula C22H24N2O3 B12789779 6,6-Diethoxy-1,4-diphenyl-4,5-dihydropyrano[2,3-c]pyrazole CAS No. 85523-01-9](/img/structure/B12789779.png)
6,6-Diethoxy-1,4-diphenyl-4,5-dihydropyrano[2,3-c]pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6-Diethoxy-1,4-diphenyl-4,5-dihydropyrano[2,3-c]pyrazole is a heterocyclic compound that belongs to the class of dihydropyrano[2,3-c]pyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrano[2,3-c]pyrazole core with diethoxy and diphenyl substituents, which contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 6,6-Diethoxy-1,4-diphenyl-4,5-dihydropyrano[2,3-c]pyrazole can be achieved through a multicomponent reaction involving aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate. This reaction is typically carried out under solvent-free conditions or in the presence of a suitable catalyst such as nano-eggshell/Ti(IV) or amorphous carbon-supported sulfonic acid (AC-SO3H) . The reaction conditions are mild, often performed at room temperature, and result in high yields of the desired product.
Analyse Chemischer Reaktionen
6,6-Diethoxy-1,4-diphenyl-4,5-dihydropyrano[2,3-c]pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethoxy groups can be replaced by other nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
6,6-Diethoxy-1,4-diphenyl-4,5-dihydropyrano[2,3-c]pyrazole has several scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6,6-Diethoxy-1,4-diphenyl-4,5-dihydropyrano[2,3-c]pyrazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
6,6-Diethoxy-1,4-diphenyl-4,5-dihydropyrano[2,3-c]pyrazole can be compared with other similar compounds, such as:
1,4-Dihydropyrano[2,3-c]pyrazole derivatives: These compounds share the same core structure but differ in their substituents, which can affect their biological activities and chemical properties.
Pyrazolo[3,4-b]pyridine derivatives: These compounds have a similar fused ring system and exhibit comparable biological activities, including antimicrobial and anticancer properties .
Eigenschaften
CAS-Nummer |
85523-01-9 |
|---|---|
Molekularformel |
C22H24N2O3 |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
6,6-diethoxy-1,4-diphenyl-4,5-dihydropyrano[2,3-c]pyrazole |
InChI |
InChI=1S/C22H24N2O3/c1-3-25-22(26-4-2)15-19(17-11-7-5-8-12-17)20-16-23-24(21(20)27-22)18-13-9-6-10-14-18/h5-14,16,19H,3-4,15H2,1-2H3 |
InChI-Schlüssel |
OZRGDOYJXKAXRR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1(CC(C2=C(O1)N(N=C2)C3=CC=CC=C3)C4=CC=CC=C4)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



